
2-Fluoro-4,6-dinitrophenol
Overview
Description
2-Fluoro-4,6-dinitrophenol is an organic compound with the molecular formula C6H3FN2O5. It is a derivative of phenol, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by a fluorine atom and two nitro groups, respectively
Preparation Methods
Preparation Methods
Nucleophilic Aromatic Substitution Route
One principal synthetic route to 2-Fluoro-4,6-dinitrophenol involves nucleophilic aromatic substitution (NAS) starting from 2-fluorophenol. The process includes:
- Step 1: Starting with 2-fluorophenol as the substrate.
- Step 2: Controlled nitration using nitric acid to introduce nitro groups at the 4 and 6 positions.
- Step 3: Reaction conditions are carefully maintained to avoid over-nitration and degradation.
This method leverages the activating effect of the fluorine substituent and the directing influence of the phenol group to achieve regioselective nitration.
Parameter | Condition |
---|---|
Starting material | 2-Fluorophenol |
Nitrating agent | Nitric acid (concentrated) |
Temperature | Controlled, typically 40-50 °C for initial nitration, possibly elevated to 90 °C for completion |
Reaction time | Several hours to ensure full substitution |
Solvent | Often sulfuric acid or mixed acid medium |
This method yields this compound with high purity suitable for further applications.
Industrial Multi-Step Synthesis from Fluorobenzene
An alternative industrial approach begins with fluorobenzene, which undergoes:
- Step 1: Nitration to form fluoronitrobenzene derivatives.
- Step 2: Further nitration to introduce the second nitro group.
- Step 3: Hydrolysis of the fluoronitrobenzene intermediate to convert the fluorine substituent into a phenolic hydroxyl group, resulting in this compound.
This multi-step process is optimized for large-scale production, balancing yield, purity, and cost-effectiveness.
Reaction Mechanism Insights
The nitration of fluorophenol to yield this compound proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) attacks the aromatic ring. The fluorine atom, an electron-withdrawing group, influences regioselectivity by deactivating certain positions and directing nitration to the 4 and 6 positions relative to the hydroxyl group.
The nucleophilic aromatic substitution aspect is relevant when fluorine is displaced or when further functionalization occurs, especially under basic conditions.
Data Table: Summary of Preparation Parameters
Preparation Method | Starting Material | Key Reagents | Temperature Range (°C) | Reaction Time | Yield & Purity Notes |
---|---|---|---|---|---|
Nucleophilic Aromatic Substitution (NAS) | 2-Fluorophenol | Nitric acid | 40-90 | Several hours | High purity, regioselective nitration |
Industrial Multi-step Synthesis | Fluorobenzene | Nitrating agents, acid hydrolysis | Variable (nitration and hydrolysis steps) | Multi-step process | Optimized for high yield and purity |
Phenol Sulfonation and Nitration (Analog) | Phenol (for 2,4-dinitrophenol) | Sulfuric acid, nitric acid | 110-140 (sulfonation), 40-90 (nitration) | 24+ hours total | High purity, scalable industrial method |
Research Findings and Theoretical Studies
While direct theoretical studies on this compound are limited, related compounds such as 2-diazo-4,6-dinitrophenol have been studied using density functional theory (DFT) to understand bond dissociation enthalpies and sensitivities. These studies underscore the importance of electron-withdrawing groups like fluorine and nitro in modulating chemical stability and reactivity, which are critical for optimizing preparation methods.
Summary and Professional Notes
- The preparation of this compound predominantly employs nucleophilic aromatic substitution and controlled nitration of fluorophenol.
- Industrial synthesis often involves multi-step nitration and hydrolysis starting from fluorobenzene.
- Process parameters such as temperature, reaction time, and acid concentration are critical to achieving high purity and yield.
- Adaptation of phenol sulfonation and nitration methods may offer alternative routes with potential scalability.
- The presence of fluorine enhances the compound’s reactivity and directs nitration regioselectively, which is exploited in synthesis.
- Theoretical insights from related compounds provide a foundation for understanding reaction mechanisms and optimizing conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,6-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol is commonly used as the nucleophile.
Reduction: Catalytic hydrogenation using palladium on carbon as the catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 2-Fluoro-4,6-diaminophenol.
Oxidation: 2-Fluoro-4,6-dinitroquinone.
Scientific Research Applications
Mitochondrial Function Studies
FDNP serves as a valuable tool for investigating mitochondrial function. Its ability to inhibit oxidative phosphorylation allows researchers to explore alternative energy production pathways within cells. This property is particularly useful for studying conditions related to mitochondrial dysfunction, which can lead to various diseases.
- Mechanism of Action : FDNP acts as a protonophore, disrupting the proton gradient across the mitochondrial membrane. This collapse of the proton motive force results in reduced ATP production while increasing metabolic rates as the cell attempts to compensate for energy loss .
Cellular Toxicity and Stress Modeling
The compound has also been utilized in modeling cellular stress and apoptosis mechanisms. By inducing metabolic disruption, FDNP helps researchers understand the cellular responses to toxic environments and the pathways leading to cell death.
- Applications :
- Apoptosis Studies : FDNP can activate apoptotic pathways by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential, which are critical in cancer research and toxicology .
- Disease Mechanisms : Understanding how cells respond to FDNP-induced stress can provide insights into diseases such as cancer, neurodegeneration, and metabolic disorders .
Potential Therapeutic Uses
Research into FDNP's therapeutic potential is ongoing, particularly regarding its role as a mitochondrial uncoupler in anti-cancer therapies. The compound's ability to induce apoptosis selectively in cancer cells makes it a candidate for further exploration.
- Cancer Research : Studies have shown that FDNP can selectively induce cell death in various cancer cell lines by modulating key regulatory proteins involved in the cell cycle and apoptosis . This property could lead to the development of novel cancer treatments that exploit metabolic vulnerabilities in tumor cells.
Several studies have documented the effects of FDNP on cellular metabolism and its implications for health:
- Study on Mitochondrial Uncouplers : Research has highlighted how compounds like FDNP can enhance energy expenditure while posing risks of toxicity if misused .
- Toxicological Assessments : Investigations into the toxic effects of dinitrophenols have shown significant acute toxicity and potential long-term health risks associated with their use .
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dinitrophenol involves its ability to act as a protonophore. It can shuttle protons across biological membranes, disrupting the proton gradient and collapsing the proton motive force. This leads to a decrease in ATP production, affecting cellular energy metabolism . The compound targets mitochondrial membranes and interferes with oxidative phosphorylation .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the fluorine atom.
Dinoseb: Another dinitrophenol derivative used as a herbicide.
Uniqueness: 2-Fluoro-4,6-dinitrophenol is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties and reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable compound in synthetic organic chemistry for introducing fluorine into aromatic systems .
Biological Activity
2-Fluoro-4,6-dinitrophenol (FDNP) is a derivative of dinitrophenol (DNP), a compound known for its biological activity, particularly as a mitochondrial uncoupler. This article reviews the biological activity of FDNP, focusing on its mechanisms of action, therapeutic potential, and associated risks based on diverse research findings and case studies.
FDNP functions primarily as a mitochondrial uncoupler , disrupting oxidative phosphorylation. This process involves the transport of protons across the inner mitochondrial membrane, which dissipates the electrochemical gradient necessary for ATP synthesis. Instead of producing ATP, energy from substrate oxidation is released as heat, leading to increased metabolic rates.
- Chemical Structure : The presence of fluorine in FDNP enhances its lipophilicity compared to DNP, potentially affecting its bioavailability and toxicity profiles.
- Biochemical Pathway : FDNP acts on the mitochondrial electron transport chain, facilitating proton leakage and thereby increasing reactive oxygen species (ROS) production while decreasing ATP levels .
Biological Activity and Therapeutic Potential
Research indicates that FDNP and its parent compound DNP have significant implications for weight loss and cancer therapy due to their metabolic effects.
Weight Loss Effects
DNP has been historically used as a weight-loss agent due to its ability to increase metabolic rate. However, this comes with severe health risks:
- Case Studies : Reports indicate rapid weight loss in subjects using DNP, with losses ranging from 2.88 g to 6.06 g over short periods . However, adverse effects such as hyperthermia, tachycardia, and organ damage have been documented.
- Toxicity : High doses can lead to acute kidney injury and neurological effects such as confusion and convulsions .
Cancer Therapy
Recent studies suggest that mitochondrial uncouplers like FDNP may have potential in cancer treatment by inducing apoptosis in cancer cells:
- In Vitro Studies : In human cancer cell lines (e.g., HeLa, Jurkat), FDNP has been shown to activate apoptotic pathways by increasing the Bax/Bcl-2 ratio and activating caspases . This suggests a potential role in selectively targeting cancer cells while sparing normal cells.
- IC50 Values : The effective concentration (IC50) of FDNP varies across different cell types; for example, it was found to be 200 μM in Calu-6 lung cancer cells after 72 hours of treatment .
Toxicological Profile
The toxicological profile of FDNP is concerning due to its potential for causing serious health issues:
- Acute Toxicity : Symptoms of acute poisoning include hyperthermia, tachycardia, and gastrointestinal distress. Autopsy findings have revealed tubular necrosis in cases of fatal ingestion .
- Chronic Effects : Long-term exposure may lead to skin lesions, cataracts, and cardiovascular problems .
Comparative Analysis with Other Compounds
The biological activity of FDNP can be compared with other dinitrophenol derivatives:
Compound | Mechanism of Action | IC50 (μM) | Primary Use | Toxicity Profile |
---|---|---|---|---|
2,4-Dinitrophenol (DNP) | Mitochondrial uncoupler | 200 | Weight loss agent | High (hyperthermia risk) |
This compound | Mitochondrial uncoupler | Unknown | Potential cancer therapy | Moderate to high |
Q & A
Basic Research Questions
Q. What synthetic routes are feasible for 2-Fluoro-4,6-dinitrophenol, and how do fluorination steps compare to analogous nitrophenol derivatives?
- Methodological Answer : Fluorinated dinitrophenols can be synthesized via electrophilic aromatic substitution, where fluorination is achieved using fluorinating agents (e.g., HF or DAST) under controlled conditions. For example, diazotization and nitration pathways used for 2-amino-4,6-dinitrophenol derivatives (e.g., picramic acid) provide a template. However, fluorination requires precise temperature control (<5°C) and inert atmospheres to avoid side reactions. Computational modeling (e.g., DFT) can optimize reaction pathways by comparing activation energies for fluorination vs. nitration .
Q. Which analytical techniques are recommended for quantifying this compound in aqueous environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 280–320 nm) is effective, as validated for nitrophenol analogs like 4-nitrophenol . Solid-phase extraction (SPE) using C18 cartridges improves detection limits (0.1–1 µg/L). Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) enhances volatility, but HPLC avoids thermal degradation risks .
Q. How does pH influence the environmental mobility of this compound in soil and aquatic systems?
- Methodological Answer : Lower pH (4–6) increases sorption to clay minerals via protonation of phenolic -OH groups, reducing mobility. For 2-methyl-4,6-dinitrophenol (DNOC), sorption coefficients (Kd) range from 0.10–0.98 L/kg depending on pH and clay content . Fluorinated analogs may exhibit stronger hydrogen bonding due to fluorine’s electronegativity, requiring site-specific sorption experiments using batch equilibration methods .
Advanced Research Questions
Q. What microbial consortia or enzymatic systems show potential for biodegrading this compound under aerobic/anaerobic conditions?
- Methodological Answer : Rhodococcus erythropolis strains degrade non-fluorinated dinitrophenols (e.g., 2,4-DNP) via oxidative pathways, releasing nitrite and chloride . For fluorinated derivatives, enrichment cultures from contaminated sites can be screened using selective media. Metagenomic analysis (16S rRNA sequencing) and enzyme assays (e.g., nitroreductase activity) identify degradative pathways. Anaerobic degradation may require co-metabolism with electron donors (e.g., acetate) .
Q. How can computational toxicology models predict the ecotoxicological risks of this compound?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models, such as ECOSAR, predict acute toxicity (LC50/EC50) based on log Kow and electrophilicity. For 2-methyl-4,6-dinitrophenol, QSAR estimates align with experimental fathead minnow toxicity data (96-h LC50 = 1.2 mg/L) . Molecular docking studies can further assess binding affinity to mitochondrial uncoupling proteins (e.g., UCP1), a mechanism observed in dinitrophenol derivatives .
Q. What challenges arise in detecting trace levels of this compound in complex matrices like biological tissues or industrial effluents?
- Methodological Answer : Matrix interference (e.g., humic acids in water, lipids in tissues) necessitates advanced cleanup steps. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves specificity, achieving detection limits <0.01 µg/L. For tissue analysis, accelerated solvent extraction (ASE) with acetonitrile:water (70:30) minimizes co-extraction of interferents .
Q. Data Contradictions and Research Gaps
- Degradation Variability : Field studies on 2-methyl-4,6-dinitrophenol show spatially variable degradation rates (e.g., half-lives from 30–200 days) due to microbial community heterogeneity, complicating predictions for fluorinated analogs .
- Toxicity Data : While dinitrophenols are mitochondrial uncouplers, fluorinated derivatives may exhibit unique toxicity mechanisms (e.g., fluorine-mediated enzyme inhibition), requiring in vitro assays (e.g., mitochondrial respiration studies) .
Q. Key Methodological Recommendations
Properties
IUPAC Name |
2-fluoro-4,6-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFZQMCJLYJALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558256 | |
Record name | 2-Fluoro-4,6-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-90-9 | |
Record name | 2-Fluoro-4,6-dinitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2265-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4,6-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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